N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a fluorobenzyl group
Mechanism of Action
Target of Action
Similar compounds with a benzo[b]thiophene structure have been shown to have affinity towards 5-ht1a serotonin receptors .
Mode of Action
It can be inferred that the compound may interact with its targets, potentially the 5-ht1a serotonin receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
If the compound does indeed target 5-ht1a serotonin receptors, it could potentially affect serotonin signaling pathways .
Result of Action
If the compound does indeed target 5-ht1a serotonin receptors, it could potentially modulate serotonin signaling, which could have various downstream effects depending on the specific context .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties
Cellular Effects
Benzothiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes include coupling reactions and electrophilic cyclization reactions . Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzo[b]thiophene core or other functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce new functional groups to the fluorobenzyl moiety.
Scientific Research Applications
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-13-7-5-12(6-8-13)9-21-18(24)19(25)22-10-16(23)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,23H,9-10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUHUHRSWKOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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